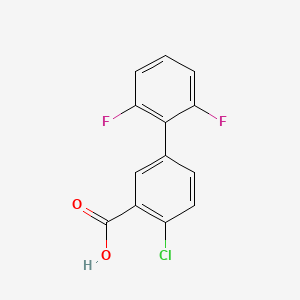

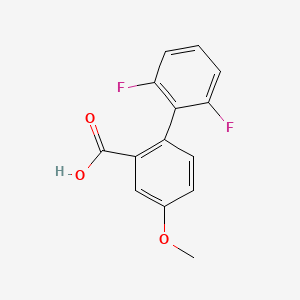

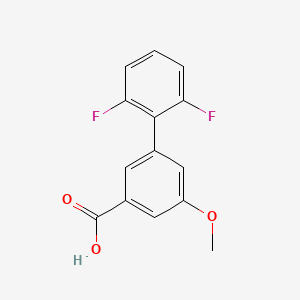

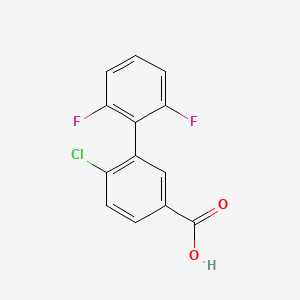

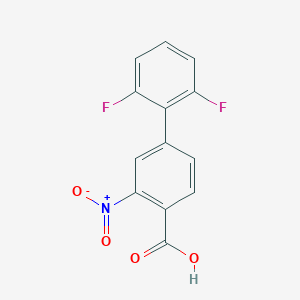

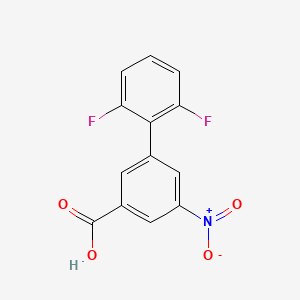

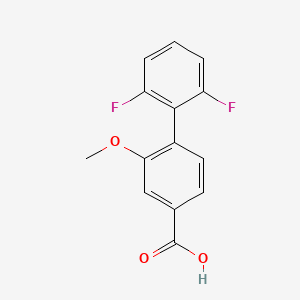

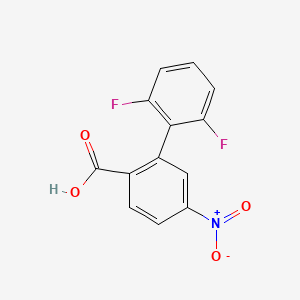

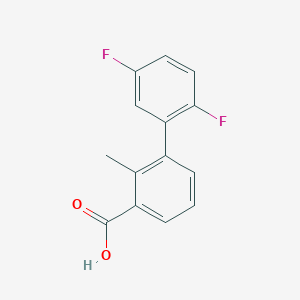

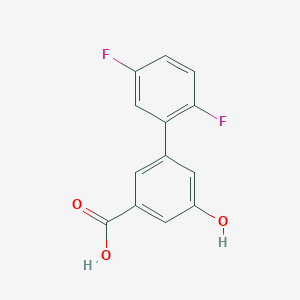

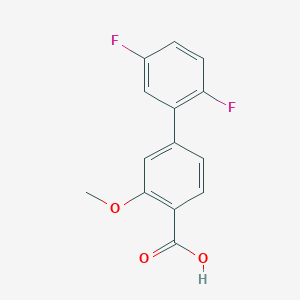

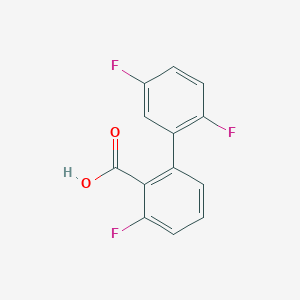

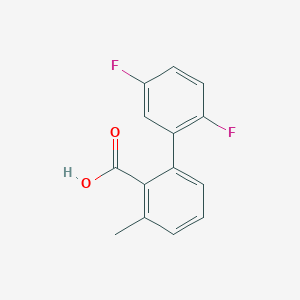

2-(2,5-Difluorophenyl)-6-methylbenzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,5-Difluorophenyl)-6-methylbenzoic acid, 95% (2,5-DFP-6-MBA) is a fluorinated phenylbenzoic acid derivative, which has been widely used in scientific research and laboratory experiments. It has a wide range of applications, including organic synthesis, pharmacology, and biochemistry. It is also used as an intermediate in the preparation of pharmaceuticals and other compounds.

Mechanism of Action

The mechanism of action of 2,5-DFP-6-MBA is not fully understood. However, it is believed to act as an inhibitor of FAAH, by binding to the active site of the enzyme and preventing its activity. This inhibition of FAAH activity leads to an increase in the levels of endocannabinoids, which in turn leads to a variety of physiological effects.

Biochemical and Physiological Effects

The inhibition of FAAH by 2,5-DFP-6-MBA leads to an increase in the levels of endocannabinoids, which has a variety of physiological effects. These effects include an increase in appetite, a decrease in anxiety and stress, an improvement in mood, and an increase in pain tolerance. In addition, 2,5-DFP-6-MBA has been shown to modulate the immune system and reduce inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,5-DFP-6-MBA in laboratory experiments is its high activity and selectivity for FAAH inhibition. It is also relatively stable and easy to handle. However, it is important to note that 2,5-DFP-6-MBA is not a selective inhibitor of FAAH and can also inhibit other enzymes, such as monoamine oxidase and acetylcholinesterase.

Future Directions

Future research on 2,5-DFP-6-MBA could focus on further elucidating its mechanism of action and the exact physiological effects it has on the body. In addition, further studies could explore its potential therapeutic applications, such as the treatment of anxiety and inflammation. Finally, research could focus on developing more selective and potent inhibitors of FAAH, which could be used in laboratory experiments and potentially in clinical applications.

Synthesis Methods

2,5-DFP-6-MBA can be synthesized from the reaction of 2,5-difluorophenol and methylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, where the hydroxide ion acts as a nucleophile and displaces the halogen atom from the aromatic ring. The resulting product is then recrystallized to obtain the pure compound.

Scientific Research Applications

2,5-DFP-6-MBA has been widely used in scientific research and laboratory experiments. It has been studied as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. It has also been used to study the role of FAAH in the regulation of inflammatory processes. In addition, 2,5-DFP-6-MBA has been used to investigate the pharmacology of G protein-coupled receptors, such as the muscarinic acetylcholine receptor.

properties

IUPAC Name |

2-(2,5-difluorophenyl)-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-3-2-4-10(13(8)14(17)18)11-7-9(15)5-6-12(11)16/h2-7H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRTYMBOFIJYDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689709 |

Source

|

| Record name | 2',5'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262006-35-8 |

Source

|

| Record name | 2',5'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.